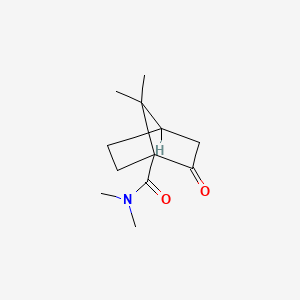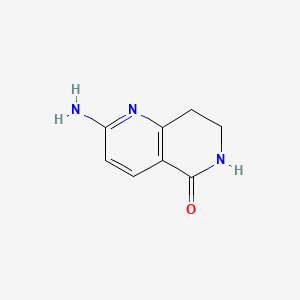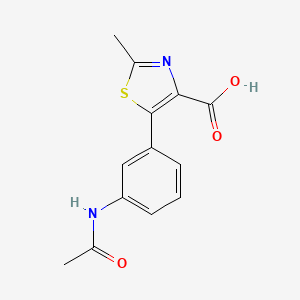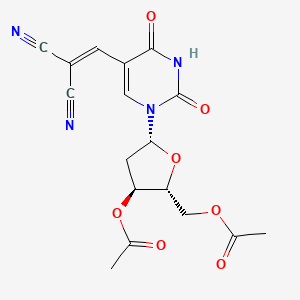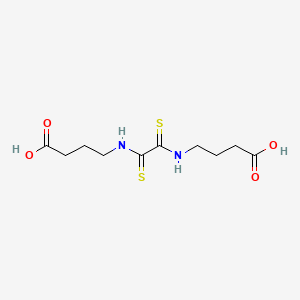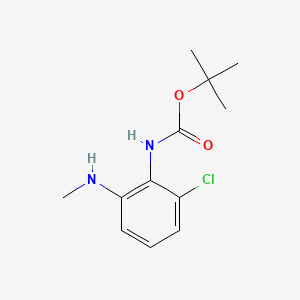![molecular formula C16H15N3O2 B13935845 n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine: is an organic compound with the molecular formula C16H15N3O2. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine typically involves the condensation of 2-aminophenol with 3-methoxybenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with acetamidine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions: n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
Chemistry: n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. It is also being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy in treating diseases such as tuberculosis and cancer .
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also employed in the synthesis of dyes and pigments .
作用機序
The mechanism of action of n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential bacterial cell wall components, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interfering with key signaling pathways and enzymes involved in cell proliferation .
類似化合物との比較
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer properties.
2-Piperidine-benzoxazole: Exhibits significant antimycobacterial activity.
3-(2-Benzoxazol-5-yl)alanine: Studied for its biological activity against various pathogens .
Uniqueness: n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine stands out due to its unique methoxy substitution, which enhances its biological activity and specificity.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
N'-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(17)18-12-6-7-15-14(9-12)19-16(21-15)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H2,17,18) |
InChIキー |
JYRJOUQYBCERGW-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


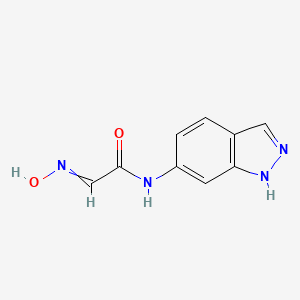
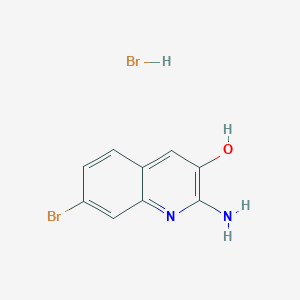
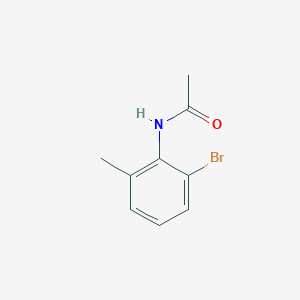
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
![tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)
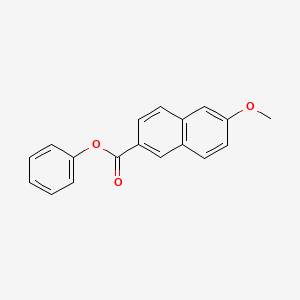
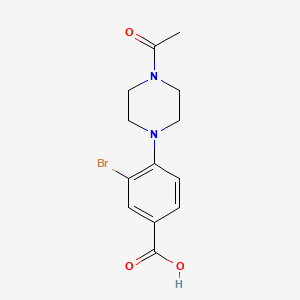
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
